molecular formula C6H12N2Si B120780 N-(Trimethylsilyl)imidazole CAS No. 18156-74-6

N-(Trimethylsilyl)imidazole

Cat. No. B120780
CAS RN: 18156-74-6
M. Wt: 140.26 g/mol
InChI Key: YKFRUJSEPGHZFJ-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)imidazole is a chemical compound that has been studied for its reactivity and potential applications in organic synthesis. It is known to react with various substrates to form a range of products, including imidazolates and imidazolidine derivatives. The compound's utility is highlighted by its ability to undergo reactions such as condensation with carbonyl compounds, coordination with transition metals, and alkylation with alkyl chloroacetates .

Synthesis Analysis

The synthesis of N-(Trimethylsilyl)imidazole and its derivatives has been explored in several studies. For instance, it can be synthesized from chlorotrimethylsilane and tetrazole using triethylamine as a base . Another method involves the reaction of N-trimethylsilylimidazole with acid chlorides to yield phosphorus and sulfonyl-substituted N-imidazoles . Additionally, N-[(methylthio)methyl]imidazole derivatives can be prepared from N-(trimethylsilyl)imidazole via a Pummerer rearrangement .

Molecular Structure Analysis

The molecular structure of N-(Trimethylsilyl)imidazole has been investigated using techniques such as X-ray diffraction and gas-phase electron diffraction (GED). These studies have provided insights into the coordination of trimethylsilyl groups to heterocyclic rings and the angles between these substituents and the rings .

Chemical Reactions Analysis

N-(Trimethylsilyl)imidazole is involved in various chemical reactions. It can react with MCl2 to yield square-planar complexes with transition metals such as nickel and copper . The compound also undergoes N-alkylation with alkyl chloroacetates, leading to a mixture of products whose ratio depends on the reaction conditions . Furthermore, it has been used as a silanization agent for silica-based amino phases, demonstrating its versatility in chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(Trimethylsilyl)imidazole and its complexes have been characterized through various techniques. The complexes formed with transition metals are soluble in non-polar organic solvents and exhibit specific magnetic susceptibility and spectral properties indicative of their geometry . The reactivity of N-(Trimethylsilyl)imidazole with alkyl chloroacetates has been elucidated through 1H NMR data, revealing the influence of intermolecular hydrogen bonds and zwitterionic structures on the solubility and melting points of the products .

Scientific Research Applications

Derivatization in Steroid Analysis

  • Research Application: N-(Trimethylsilyl)imidazole is used in the derivatization of hydroxyl and ketone groups in steroids, enhancing analytical procedures in environmental science and ecological toxicology (Bi, 2015).

Synthesis of Carbonyldiimidazole

  • Research Application: It plays a role in the synthesis of carbonyldiimidazole, which is synthesized from imidazole and hexamethyl disilyamine (Qiu Fang-li, 2010).

Isolation of Tetrahedral Intermediates

  • Research Application: N-(Trimethylsilyl)imidazole is ideal for trapping and characterizing tetrahedral intermediates in chemical reactions, demonstrating its utility in advanced chemical synthesis and analysis (Castoldi et al., 2017).

Transition Metal Complexes

  • Research Application: It is involved in the generation of anionic imidazolin-2-iminato ligands, which act as ligands towards early transition metals, playing a significant role in homogeneous catalysts and olefin polymerization (Wu & Tamm, 2014).

Tantalum-Catalyzed Amidation

  • Research Application: N-(Trimethylsilyl)imidazole is used in a tantalum-catalyzed, solvent-free approach for the construction of amide bonds, applicable to a variety of electrophilic amino acid homologs (Muramatsu & Yamamoto, 2019).

Synthesis of Polysiloxanes

  • Research Application: It serves as a substrate for the generation of new cyclooligosiloxanes with imidazole groups, facilitating the synthesis of imidazole-modified polysiloxanes (Fortuniak & Chojnowski, 1997).

Trimethylamine Gas Sensor

  • Research Application: A cobalt imidazolate framework material, synthesized with N-(Trimethylsilyl)imidazole, shows potential as a highly selective and sensitive sensor for trimethylamine gas (Chen et al., 2014).

Safety And Hazards

N-(Trimethylsilyl)imidazole is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage the unborn child .

Future Directions

N-(Trimethylsilyl)imidazole may be used as an effective alternative to N, O -bis (trimethylsilyl)trifluoroacetamide (BSTFA) and N -methyl- N - (trimethylsilyl)trifluoroacetamide (MSTFA) for the efficient silylation of Ti-MCM-41, a titanium substituted mesoporous molecular sieve . This process enhances the hydrophobicity and catalytic activity of the Ti-MCM-41 catalyst for cyclohexene epoxidation with aqueous hydrogen peroxide .

properties

IUPAC Name

imidazol-1-yl(trimethyl)silane
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InChI

InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YKFRUJSEPGHZFJ-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)N1C=CN=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12N2Si
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DSSTOX Substance ID

DTXSID5066326
Record name 1H-Imidazole, 1-(trimethylsilyl)-
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Molecular Weight

140.26 g/mol
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Physical Description

Colorless or light yellow liquid; [Alfa Aesar MSDS]
Record name 1-(Trimethylsilyl)-1H-imidazole
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Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(Trimethylsilyl)imidazole

CAS RN

18156-74-6
Record name (Trimethylsilyl)imidazole
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Synthesis routes and methods I

Procedure details

31.5 ml (0.15 mole) of hexamethyldisilazane were added dropwise over the course of 45 minutes to 13.62 g (0.2 mole) of imidazole and 28 mg (0.15 mmoles) of saccharin heated to 100° C. and during this addition, the bath temperature was raised from 100° to 140° C. After addition of the hexamethyldisilazane, the mixture was stirred for 30 minutes at a bath temperature of 140° C. Excess hexamethyldisilazane was evaporated under reduced pressure and the residue was vacuum distilled to obtain 22,25 g (79.5%) of N-trimethylsilylimidazole boiling at 103°-105° C. at 22 mm Hg and nD 23.5°=1.4740.
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

HMDS (11.46 mL, 0.055 mol, 1.5 eq) was added dropwise over 20 min to a solution of imidazole (5.0 g, 0.074 mol, 2 eq) in 150 ml of toluene under argon, then the reaction mixture heated to reflux for 3 h. The reaction mixture was then concentrated to dryness under reduced pressure. Distillation of the residue gave AA2-2 as a colorless oil in 85%. For best results, this product should be stored at 0° C. under argon.
Name
Quantity
11.46 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Trimethylsilyl)imidazole
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N-(Trimethylsilyl)imidazole
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N-(Trimethylsilyl)imidazole
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N-(Trimethylsilyl)imidazole
Reactant of Route 5
N-(Trimethylsilyl)imidazole
Reactant of Route 6
N-(Trimethylsilyl)imidazole

Citations

For This Compound
570
Citations
D Sames, Y Liu, L DeYoung, R Polt - The Journal of Organic …, 1995 - ACS Publications
Alkyl esters were reduced with 1BU2AIH or a 1: 1 mixture of 1BU2AIH and 1BU3AI (iBuaAlH-iBugAl or 1BU5AI2H), followed by trapping of the resulting tetrahedral intermediate with …
Number of citations: 38 pubs.acs.org
ZA Siddiqi, SN Qidwai, VJ Mathew - Synthesis and Reactivity in …, 1993 - Taylor & Francis
The reagent Me 3 Si-L is versatile for conversion of M-Cl bonds into metal -imidazolates. Reactions with RuCl 3 ., and [Ru(Ph 3 E) 2 Cl 3 (MeOH)] yield [RuClL 2 ] and [Ru(Ph 3 E) 2 L 3 ] …
Number of citations: 11 www.tandfonline.com
ZA Siddiqi, SN Qidwai, M Jaria, M Shakir - Transition Metal Chemistry, 1988 - Springer
N-trimethylsilylimidazole andN-trimethylsilyl-2-methylimidazole react with MCl 2 yield [ML 2 ] (M=Ni or Cu; L =imidazolate or 2-methylimidazolate). The complex [NiL 2 ] can also be …
Number of citations: 2 link.springer.com
RE Wasylishen, GS Birdi, AF Janzen - Inorganic Chemistry, 1976 - ACS Publications
Carbon-13 and proton NMR studies demonstrate that trace amounts of water in TV-(trimethylsilyl) imidazole and N-(trimethylsilyl)-2-methylimidazole are responsible for rapid …
Number of citations: 19 pubs.acs.org
S Liu, S Yin, Z Zhang, H Liu, M Liu, B Han - ChemistrySelect, 2020 - Wiley Online Library
In this work, we discovered that bis(trimethylsilyl)acetylene (BTMSA) could be synthesized by the reaction of calcium carbide (CaC 2 ) directly with N‐(trimethylsilyl)imidazole (TMSIm) in …
J Bu, HK Rhee - Catalysis letters, 2000 - Springer
… Ti-MCM-41 catalyst was silylated with a new silylating agent, N-trimethylsilyl-imidazole (TMSI). TMSI was found to be more effective to improve the hydrophobicity and the catalytic …
Number of citations: 65 link.springer.com
AR Bassindale, T Stout - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… It has been known for many years that N-trimethylsilylimidazole, and other amines, promote the silylation of alcohols, thiols, ketones, and other labile compounds.’*4 Three different …
Number of citations: 42 pubs.rsc.org
ZA Siddiqi, SN Qidwai, M Jaria, M Shakir - Transition Metal Chemistry, 1988 - Springer
Reactions ofN-trimethylsilylimidazole andN-trimethyl-silyl-2-methylimidazole with CoCl 2 yield chloro(imidazolato)cobalt(II), (1), or chloro(2-methylimidazolato)-cobalt(II), (2). However, …
Number of citations: 1 link.springer.com
K Hensen, M Kettner, M Bolte - Acta Crystallographica Section C …, 1998 - scripts.iucr.org
… During our efforts to prepare single crystals of this addition compound, single crystals of N-trimethylsilyl- imidazole hydrobromide, (I), were obtained. There is strong evidence for …
Number of citations: 2 scripts.iucr.org
AR Bassindale, JCY Lau, T Stout… - Journal of the Chemical …, 1986 - pubs.rsc.org
The dynamic and equilibrium properties of bistrimethylsilimidazolium salts (1) have been investigated by nmr spectroscopy. The salts (1) are highly susceptible to nucleophilic attack. …
Number of citations: 30 pubs.rsc.org

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